molecular formula C3H2F4O2 B1195273 Flupropanate CAS No. 756-09-2

Flupropanate

Cat. No.: B1195273
CAS No.: 756-09-2
M. Wt: 146.04 g/mol
InChI Key: PXRROZVNOOEPPZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Flupropanate is primarily used for the control of various invasive grasses . Its primary targets include species such as Serrated Tussock, Rats Tail Grass, Needle Grass, and African Lovegrass . These grasses are known to invade and degrade pastures, reducing their productivity and biodiversity .

Mode of Action

This compound is a systemic herbicide that is slowly absorbed mainly by the roots of the target grasses . It inhibits a biochemical pathway associated with cell wall synthesis . This inhibition disrupts the normal growth and development of the target grasses, leading to their eventual death .

Biochemical Pathways

The specific biochemical pathway inhibited by this compound is associated with cell wall synthesis . By disrupting this pathway, this compound prevents the target grasses from producing essential components of their cell walls. This disruption impairs the structural integrity and growth of the grasses, leading to their death .

Pharmacokinetics

This suggests that its bioavailability and effectiveness may be influenced by factors such as soil type and moisture levels .

Result of Action

The action of this compound results in the death of the target grasses over a period of 2 to 12 months . The slow action of this compound allows it to be absorbed and translocated within the target grasses, ensuring comprehensive control . It can also affect non-target species, causing a decline in their cover .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the rate of this compound absorption can be affected by soil type, with less plant availability in heavier clay soils compared to lighter sandy soils . Rainfall is also a crucial factor, as it aids in the absorption of this compound by the roots . Furthermore, the life stage of the plant and animal grazing pressures can influence the uptake and effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Flupropanate plays a crucial role in biochemical reactions by inhibiting lipid synthesis, which is essential for cell wall formation in plants. This inhibition disrupts the growth and development of target grass species. This compound interacts with various enzymes and proteins involved in lipid synthesis pathways. Specifically, it inhibits enzymes that are responsible for the synthesis of fatty acids and other lipid components, leading to the disruption of cell membrane integrity and function .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in plants. It influences cell function by disrupting cell wall synthesis, leading to impaired cell growth and division. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In plants, this compound causes a reduction in the basal cover of target grass species, leading to increased bare ground and the proliferation of broadleaf weeds . The herbicide’s impact on cell signaling pathways and gene expression results in the inhibition of growth and eventual death of the target plants.

Molecular Mechanism

The molecular mechanism of this compound involves its absorption from the soil via plant roots. Once absorbed, it inhibits a specific biochemical pathway associated with cell wall synthesis. This compound binds to and inhibits enzymes involved in the synthesis of fatty acids and other lipid components, leading to the disruption of cell membrane integrity. This inhibition results in the accumulation of toxic intermediates, which further disrupts cellular processes and leads to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The herbicide’s stability and degradation are influenced by environmental conditions such as soil type, moisture, and temperature. This compound is known to have a residual control effect lasting approximately two years, depending on local conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with the herbicide causing sustained inhibition of cell growth and proliferation in target grass species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the herbicide effectively controls target grass species without causing significant adverse effects. At higher dosages, this compound can cause toxic effects, including damage to non-target plant species and potential toxicity to grazing animals . Threshold effects have been observed, with higher dosages leading to more pronounced inhibition of cell growth and increased mortality in target plants.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid synthesis. It interacts with enzymes and cofactors responsible for the synthesis of fatty acids and other lipid components. The herbicide’s inhibition of these enzymes disrupts metabolic flux and leads to the accumulation of toxic intermediates, which further disrupts cellular processes . This disruption of metabolic pathways is a key factor in the herbicide’s effectiveness in controlling target grass species.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the plant’s vascular system. It is absorbed from the soil via roots and translocated to other parts of the plant, where it exerts its herbicidal effects. The herbicide interacts with transporters and binding proteins that facilitate its movement within the plant . This transport and distribution are essential for the herbicide’s effectiveness in controlling target grass species.

Subcellular Localization

The subcellular localization of this compound is primarily within the plant’s cell walls and membranes. The herbicide’s activity and function are influenced by its localization within these cellular compartments. This compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it inhibits enzymes involved in lipid synthesis . This subcellular localization is crucial for the herbicide’s effectiveness in disrupting cell wall synthesis and controlling target grass species.

Preparation Methods

Synthetic Routes and Reaction Conditions: Flupropanate is synthesized through the fluorination of propanoic acid derivatives.

Industrial Production Methods: Industrial production of this compound typically involves the use of fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms. The compound is then purified and formulated into various herbicidal products, such as granular and liquid formulations .

Chemical Reactions Analysis

Types of Reactions: Flupropanate primarily undergoes reactions typical of carboxylic acids, including esterification and amidation. It is also involved in substitution reactions due to the presence of fluorine atoms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Imazapyr: Another herbicide used for controlling a wide range of weeds.

    Clethodim: A selective herbicide targeting grass species.

    Haloxyfop-P as methyl: Effective against various grass weeds.

    Hexazinone: Used for broad-spectrum weed control.

Uniqueness of Flupropanate: this compound is unique in its slow-acting, systemic mode of action, which allows for effective long-term control of invasive grasses. Its ability to inhibit lipid synthesis specifically in target species while being relatively safe for non-target plants makes it a valuable tool in integrated weed management .

Properties

IUPAC Name

2,2,3,3-tetrafluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRROZVNOOEPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058177
Record name Flupropanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756-09-2
Record name Flupropanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flupropanate [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupropanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-tetrafluoropropionic acid
Source European Chemicals Agency (ECHA)
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Record name FLUPROPANATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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